3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde

Description

Structural Characterization and Molecular Identification

IUPAC Nomenclature and Systematic Identification

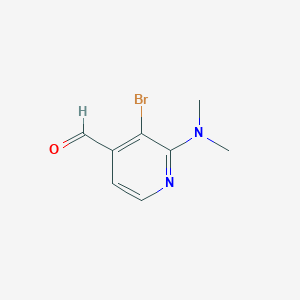

The compound is systematically named 3-bromo-2-(dimethylamino)isonicotinaldehyde under IUPAC guidelines. Its CAS registry number is 1289040-20-5 , with a molecular formula of C₈H₉BrN₂O and a molecular weight of 229.08 g/mol . The SMILES notation is O=CC1=C(Br)C(N(C)C)=NC=C1 , reflecting the pyridine core with substituents at positions 2 (dimethylamino), 3 (bromo), and 4 (carbaldehyde).

The numbering follows pyridine’s nitrogen as position 1, with substituents prioritized by the aldehyde group at position 4.

X-ray Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous bromopyridine derivatives. For example, bis(4-dimethylaminopyridinium) tetrachlorocuprate exhibits π-π stacking interactions between pyridine rings and hydrogen bonding between dimethylamino groups and halogen atoms. In 3-bromo-2-(dimethylamino)pyridine-4-carbaldehyde, the bromine atom at position 3 and the aldehyde group at position 4 likely induce distinct electronic effects:

- Electron-Withdrawing Effects : The bromine atom at position 3 withdraws electron density via inductive effects, while the aldehyde group at position 4 exerts conjugation with the pyridine ring.

- Steric Interactions : The dimethylamino group at position 2 may sterically hinder substitutions at adjacent positions.

Typical bond lengths for such derivatives include:

- C–Br : ~1.90–1.95 Å

- C=N (Pyridine) : ~1.33–1.35 Å

- C=O (Aldehyde) : ~1.20–1.22 Å

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound is expected to display the following signals (based on analogous compounds):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (HC=O) | 9.5–10.0 | Singlet | 1H |

| Pyridine C2 (adjacent to Br) | 8.0–8.5 | Doublet | 1H |

| Pyridine C5 | 7.1–7.3 | Doublet | 1H |

| Pyridine C6 | 6.8–7.0 | Doublet | 1H |

| Dimethylamino (N(CH₃)₂) | 2.8–3.0 | Singlet | 6H |

The aldehyde proton is deshielded due to conjugation with the electron-deficient pyridine ring.

Infrared (IR) Spectroscopy

Key IR absorption bands are anticipated as follows:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (Aldehyde) | 1700–1720 | Stretching vibration |

| C=N (Pyridine) | 1600–1650 | Aromatic ring vibrations |

| C–Br | 600–650 | Stretching vibration |

| C–N (Dimethylamino) | 1300–1400 | Stretching vibrations |

The aldehyde stretch is strong and sharp, while pyridine C=N vibrations appear as medium-intensity bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dominated by π→π* transitions in the conjugated pyridine-aldehyde system. Expected absorption maxima include:

- λₘₐₓ (nm) : ~250–300 nm (corresponding to the pyridine ring)

- λₘₐₓ (nm) : ~200–220 nm (aldehyde n→π* transitions)

Conjugation between the aldehyde and pyridine ring red-shifts absorption compared to non-conjugated analogs.

Computational Chemistry: DFT Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) studies of related bromopyridine derivatives reveal insights into electronic structure and reactivity. For example, DFT calculations on bis(4-dimethylaminopyridinium) tetrachlorocuprate identified frontier molecular orbitals (HOMO/LUMO) critical for electronic interactions. For this compound, DFT could:

- Optimize Geometry : Confirm bond lengths and angles (e.g., C–Br, C=O).

- Analyze HOMO/LUMO :

- HOMO : Likely localized on the aldehyde group and pyridine ring.

- LUMO : Positioned on electron-deficient regions (e.g., adjacent to Br).

- Predict Reactivity : Identify sites prone to nucleophilic/electrophilic attack.

| Parameter | Calculated Value (DFT) | Relevance |

|---|---|---|

| HOMO Energy (eV) | ~-8.0 | Electrophilic susceptibility |

| LUMO Energy (eV) | ~-1.5 | Nucleophilic susceptibility |

| Dipole Moment (Debye) | ~3.0–4.0 | Polarity and solubility |

Such calculations align with experimental observations of aldehyde reactivity in cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-2-(dimethylamino)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8-7(9)6(5-12)3-4-10-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSKIJFHDVTKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(dimethylamino)pyridine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine (TEA) to facilitate substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in an acidic medium are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol or ethanol are employed for reduction reactions.

Major Products Formed

Substitution: Products include 3-azido-2-(dimethylamino)pyridine-4-carbaldehyde or 3-thio-2-(dimethylamino)pyridine-4-carbaldehyde.

Oxidation: The major product is 3-bromo-2-(dimethylamino)pyridine-4-carboxylic acid.

Reduction: The major product is 3-bromo-2-(dimethylamino)pyridine-4-methanol.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for complex molecular architectures .

Table 1: Key Reactions Involving this compound

Biological Applications

The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and interactions. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific biological targets .

Case Study: Enzyme Inhibition

In a study exploring inhibitors for specific kinases, derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. The results indicated promising inhibitory activity, highlighting its potential in drug development .

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity against several diseases. For instance, modifications to the dimethylamino group can lead to increased potency against HIV and other viral infections .

Table 2: Biological Activity of Derivatives

| Compound Derivative | Target Disease | IC (µM) | Reference |

|---|---|---|---|

| This compound derivative A | HIV | 0.5 | |

| This compound derivative B | Cancer (e.g., MCF7) | 1.0 |

Industrial Applications

In industrial settings, this compound is utilized for the production of specialty chemicals and as a reagent in various manufacturing processes. Its role in developing new materials, particularly in polymer science, is also noteworthy due to its ability to enhance material properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

- Ethyl 4-(Dimethylamino)benzoate: Exhibits high reactivity as a co-initiator in resin systems, promoting a superior degree of conversion compared to 2-(dimethylamino)ethyl methacrylate . The aromatic dimethylamino group enhances electron donation, stabilizing reactive intermediates during polymerization.

- 2-(Dimethylamino)ethyl Methacrylate: Shows lower conversion efficiency but benefits from additives like diphenyliodonium hexafluorophosphate (DPI), which amplifies its reactivity in resin cements .

| Property | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl Methacrylate |

|---|---|---|

| Degree of Conversion | High (without DPI) | Moderate (improves with DPI) |

| Solubility in Resins | Excellent | Good |

| Application | Dental cements, adhesives | Light-curable resins |

Key Insight: The position and environment of the dimethylamino group (aromatic vs. aliphatic) critically influence reactivity. For this compound, the pyridine ring’s electron-deficient nature may further modulate the dimethylamino group’s electron-donating effects.

2-(Dimethylamino)ethanethiol

- Structure: Contains a dimethylamino group adjacent to a thiol (-SH) moiety .

- Reactivity: The thiol group enables nucleophilic reactions, while the dimethylamino group enhances solubility in polar solvents.

Comparison: Unlike this compound, this compound lacks aromaticity and an aldehyde group, reducing its utility in condensation reactions (e.g., Schiff base formation). However, both compounds share sensitivity to regulatory restrictions due to amino-group-related hazards.

Halogenated Pyridine Derivatives

Hexazinon (3-Cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)

- Structure: A triazine derivative with a dimethylamino group and cyclohexyl substituent .

Comparison: While Hexazinon and the target compound both contain dimethylamino groups, the pyridine vs. triazine core alters electronic properties. The bromine in the target compound may increase electrophilicity, favoring substitution reactions compared to Hexazinon’s triazine-based stability.

Aldehyde-Containing Compounds

4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol

- Structure: Features a dimethylaminoethoxy side chain and an aldehyde-like phenolic group .

- Applications : Likely used in pharmaceuticals or polymers, leveraging the aldehyde’s reactivity for crosslinking.

Comparison: The absence of a pyridine ring and bromine substituent reduces steric and electronic similarities to the target compound. However, both molecules demonstrate the versatility of dimethylamino groups in modulating solubility and reactivity.

Biological Activity

3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a dimethylamino group, along with an aldehyde functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties and serves as a probe in biochemical assays . Its interactions are influenced by its structural characteristics, which allow it to engage with various biological pathways, potentially impacting cellular mechanisms.

Key Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery.

- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal activities, although specific data on these effects is limited.

- Cellular Mechanisms : Its ability to influence cellular pathways indicates potential therapeutic applications in treating diseases.

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Interference with Cellular Signaling : By interacting with specific molecular targets, it may disrupt normal signaling pathways within cells.

Enzyme Inhibition Studies

A study highlighted the compound's role as an enzyme inhibitor, demonstrating its effectiveness in inhibiting specific targets involved in metabolic pathways. The presence of the bromine atom and aldehyde group enhances its reactivity compared to similar compounds.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are sparse, related pyridine derivatives have shown promising results against various bacterial strains. For example, similar compounds exhibited minimum inhibitory concentrations (MIC) ranging from to mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Pyridine Derivative A | 0.0039 | S. aureus |

| Pyridine Derivative B | 0.025 | E. coli |

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to:

- Dual Functionality : The combination of the bromine atom and aldehyde group provides unique reactivity patterns.

- Potential for Diverse Applications : Its structural properties make it a valuable candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The dimethylamino group at the 2-position is introduced via nucleophilic substitution or Pd-catalyzed amination. The aldehyde group at the 4-position is often installed using the Vilsmeier-Haack reaction (e.g., POCl₃/DMF) . Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aldehyde proton (δ ~9-10 ppm).

- IR Spectroscopy : To identify the carbonyl stretch (~1700 cm⁻¹) and amine groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : For purity assessment, especially when residual catalysts (e.g., Pd) are present .

Q. What precautions are necessary when handling this compound due to its reactivity?

- Methodological Answer : The aldehyde group is sensitive to oxidation and moisture. Storage should be in airtight, light-resistant containers under inert gas (e.g., argon). Use anhydrous solvents (e.g., CH₂Cl₂) during reactions. Safety protocols include wearing gloves and eye protection due to potential skin/eye irritation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

- Methodological Answer : The bromine atom at the 3-position is reactive in cross-coupling reactions. For example:

- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/H₂O at 80–100°C .

- Buchwald-Hartwig Amination : Introduce secondary amines via Pd₂(dba)₃/Xantphos catalysts .

Optimize catalyst loading (1–5 mol%) and monitor reaction progress via TLC or LC-MS.

Q. What strategies mitigate aldehyde group instability during synthetic modifications?

- Methodological Answer : To prevent aldehyde oxidation or side reactions:

- Protecting Groups : Use acetal protection (e.g., ethylene glycol under acid catalysis) during bromination/amination steps.

- Low-Temperature Reactions : Perform reactions at 0–5°C in anhydrous DMF or DCM.

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- X-ray Crystallography : For definitive structural confirmation.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.